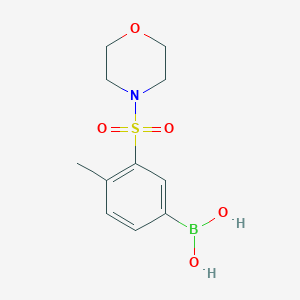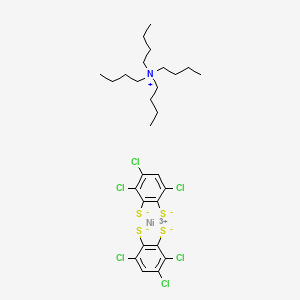
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Overview
Description
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is a chemical compound with the molecular formula C28H38Cl6NNiS4 . It is also known by its Chinese name 四丁铵双 (3,4,6-三氯-1,2-苯二硫醇基)镍酸盐 .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is complex, with a molecular weight of 788.3 g/mol . The compound is made up of several component compounds, including 3,4,6-Trichlorobenzene-1,2-dithiol, Tetrabutylammonium, and Nickel .
Physical And Chemical Properties Analysis
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate has a molecular weight of 788.3 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 12 rotatable bonds . The exact mass is 785.934218 g/mol and the monoisotopic mass is 783.937168 g/mol . The topological polar surface area is 4 Ų and it has 40 heavy atoms .
Scientific Research Applications
-
Near-Infrared Dyes
- Summary of the Application : Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is used as a near-infrared dye . Near-infrared dyes are important in various fields, including security markings, lithography, optical recording media, and optical filters .
- Methods of Application : The specific methods of application can vary depending on the field. For instance, in optical recording media, the dye may be incorporated into the recording layer of the media. In security markings, the dye could be used in the ink that’s applied to the security document .
- Results or Outcomes : The use of near-infrared dyes can enhance the functionality of the applications. For example, in security markings, the use of these dyes can increase the level of security by making the markings visible only under near-infrared light .
-
Photonic Materials, Optical Materials
- Summary of the Application : This compound is also used in the field of photonic and optical materials . These materials are used to control the flow of light and can be found in a wide range of applications, from telecommunications to medical devices .
- Methods of Application : The compound could be incorporated into the material during the manufacturing process. The specific method would depend on the type of photonic or optical material being produced .
- Results or Outcomes : The incorporation of this compound can enhance the optical properties of the material, potentially improving its performance in its intended application .
-
Magnetic Materials
- Summary of the Application : This compound is used in the field of magnetic materials . Magnetic materials are used in a wide range of applications, including data storage, sensors, and motors .
- Methods of Application : The compound could be incorporated into the material during the manufacturing process. The specific method would depend on the type of magnetic material being produced .
- Results or Outcomes : The incorporation of this compound can enhance the magnetic properties of the material, potentially improving its performance in its intended application .
-
Dithiolene Complexes
- Summary of the Application : Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is a type of dithiolene complex . Dithiolene complexes have applications in areas such as molecular electronics and catalysis .
- Methods of Application : The specific methods of application can vary depending on the field. For instance, in molecular electronics, the complex may be used as a component in a molecular device .
- Results or Outcomes : The use of dithiolene complexes can enhance the functionality of the applications. For example, in molecular electronics, these complexes can contribute to the conductive properties of the device .
-
Magnetic Metal Complexes
- Summary of the Application : This compound is used in the field of magnetic metal complexes . Magnetic metal complexes have applications in areas such as data storage, sensors, and motors .
- Methods of Application : The compound could be incorporated into the material during the manufacturing process. The specific method would depend on the type of magnetic metal complex being produced .
- Results or Outcomes : The incorporation of this compound can enhance the magnetic properties of the material, potentially improving its performance in its intended application .
-
Near-Infrared (NIR) Dyes
- Summary of the Application : Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is a type of near-infrared (NIR) dye . NIR dyes have applications in areas such as photonic materials, optical materials, and security markings .
- Methods of Application : The specific methods of application can vary depending on the field. For instance, in security markings, the dye could be used in the ink that’s applied to the security document .
- Results or Outcomes : The use of NIR dyes can enhance the functionality of the applications. For example, in security markings, these dyes can increase the level of security by making the markings visible only under near-infrared light .
properties
IUPAC Name |
nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBIOFAUOGMVAE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl6NNiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate | |
CAS RN |
87314-12-3 | |
| Record name | Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
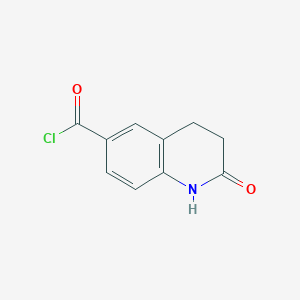

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)


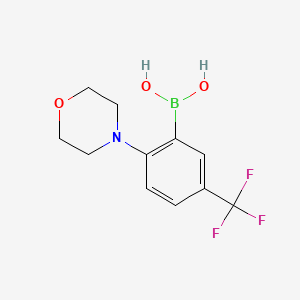
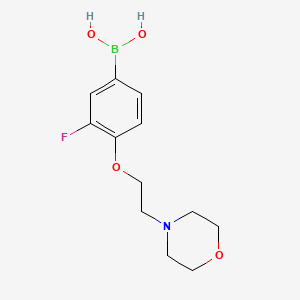
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
